N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide
Description
N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its promising antibacterial properties and potential use in drug development.
Properties
IUPAC Name |
N-(5-amino-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2(9)6-4-7-3(5)10-8-4/h1H3,(H3,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWDJNFKFONRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
- Formation of N-chloroamidines : Chloroamidines are generated from amidines using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
- Cyclization with Isothiocyanates : The N-chloroamidine reacts with an isothiocyanate in the presence of a base (e.g., triethylamine) to form the thiadiazole ring.
Reaction Conditions
- Solvent : Dichloromethane or tetrahydrofuran (THF).
- Temperature : Room temperature to 40°C.
- Catalysts : No transition metals or oxidizing agents required.
Yields and Advantages
- Yield : Up to 93% in optimized conditions.
- Scalability : Environmentally friendly and cost-effective for industrial production.
Example Reaction Scheme :
$$ \text{N-Chloroamidine} + \text{R-N=C=S} \xrightarrow{\text{Base}} \text{1,2,4-thiadiazole} + \text{HCl} $$
Convergent Synthesis via Amidine and Isothiocyanate
This method involves a two-step process to assemble the thiadiazole core.
Step 1: Amidine Preparation
Amidines are synthesized from nitriles via the Pinner reaction (e.g., with hydroxylamine).
Step 2: Cyclization with Isothiocyanate
The amidine reacts with an isothiocyanate (e.g., 2-isothiocyanato-3-methylpyridine) to form the thiadiazole ring.
Key Reagents
Example Procedure for Compound 10
- Synthesis of 5-Isopropoxypicolinonitrile :
- Sodium hydride deprotonates the nitrile, followed by alkylation with isopropyl bromide.
- Formation of Amidine :
- Reaction with hydroxylamine hydrochloride in methanol.
- Cyclization :
Cyclization with Metal Thiocyanate (MSCN)
A patent method describes the synthesis of 5-amino-1,2,4-thiadiazole derivatives using MSCN.
Reaction Pathway
- O-Sulfonylation : Amidoxime derivatives are sulfonylated with aryl sulfonyl chlorides (e.g., tosyl chloride).
- Cyclization : The sulfonylated intermediate reacts with MSCN (e.g., sodium thiocyanate) in glacial acetic acid.
Yields
- Cyclized Products : 42–62% yields.
- Hydrolysis : Syn-isomers are obtained via hydrolysis of formamide intermediates with NaOH.
Example Reaction :
$$ \text{O-Sulfonyl Amidoxime} + \text{NaSCN} \xrightarrow{\text{AcOH}} \text{1,2,4-thiadiazole} $$
Benzamidine and Perchloromethyl Mercaptan Route
This method is used for substituted thiadiazoles but can be adapted for the target compound.
Steps
- Benzamidine Formation :
- 4-Methoxybenzonitrile reacts with NH₄Cl and NaOH to form benzamidine.
- Cyclization :
- Benzamidine reacts with perchloromethyl mercaptan (CSCl₂) in the presence of NaOH.
Yield
Comparison of Methods
| Method | Reagents | Yield | Conditions | Advantages |
|---|---|---|---|---|
| N-Chloroamidine + Isothiocyanate | Chloroamidine, isothiocyanate, base | 70–93% | RT–40°C, DCM/THF | High yield, scalable, no metal catalysts |
| Amidine + Isothiocyanate | Amidine, DIAD, THF | 36% | 25°C, THF | Convergent, flexible substituents |
| MSCN Cyclization | Aryl sulfonyl chloride, NaSCN | 42–62% | Boiling acetic acid | Syn-isomer selectivity, industrial use |
| Benzamidine + CSCl₂ | Benzamidine, CSCl₂, NaOH | Not reported | <10°C, aqueous | Alternative route for substituted derivatives |
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide involves its interaction with bacterial enzymes and proteins. The compound inhibits the synthesis of bacterial cell walls, leading to cell lysis and death. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall .
Comparison with Similar Compounds
- 5-Amino-1,2,4-thiadiazole-2-thiol
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester
Comparison: N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other thiadiazole derivatives, it exhibits superior antibacterial activity and lower cytotoxicity . Its ability to inhibit bacterial cell wall synthesis makes it a valuable compound in the development of new antibiotics.
Biological Activity
N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide is a compound belonging to the class of 1,2,4-thiadiazoles. Its unique structure imparts significant biological activities, making it a focal point in medicinal chemistry research. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The synthesis typically involves the reaction between N-chloroamidines and isothiocyanates, yielding high purity and yield (up to 93%) without the need for transition metal catalysts.
Antimicrobial Activity
This compound exhibits significant antibacterial activity against various pathogens. The compound targets bacterial enzymes involved in cell wall synthesis, leading to bacterial lysis. Research indicates that it shows superior antibacterial properties compared to other thiadiazole derivatives.
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies reveal that it induces apoptosis and autophagy in cancer cells. For instance, in vitro tests demonstrated its efficacy against melanoma and pancreatic cancer cell lines with significant reductions in cell viability .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | % Cell Viability Reduction | Reference |
|---|---|---|
| A375 (melanoma) | 72% | |
| Caco-2 (colorectal) | 39.8% | |
| A549 (lung) | 55.4% |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Preliminary research suggests that it may have potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and induce apoptotic pathways in cancer cells. The inhibition of peptidoglycan biosynthesis is crucial for its antibacterial action.
Case Studies
Several studies have highlighted the potential of this compound:
- Study on Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation by Staphylococcus aureus at concentrations lower than standard antibiotics like cefadroxil .
- Cancer Cell Line Study : In a comparative study on various cancer cell lines, the compound exhibited significant cytotoxicity against resistant strains of cancer cells while maintaining lower cytotoxicity on normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide, and how can reaction conditions be optimized for higher yields?
- Answer : The compound is typically synthesized via condensation of 5-amino-1,2,4-thiadiazole derivatives with chloroacetamide in the presence of a base (e.g., triethylamine). Critical parameters include reflux time (4–6 hours), solvent choice (dioxane or acetone), and stoichiometric control of chloroacetyl chloride. Recrystallization from ethanol-DMF mixtures improves purity. Similar protocols for related thiadiazole-acetamides emphasize monitoring via TLC and optimizing molar ratios to suppress side reactions .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer : Key methods include:
- FT-IR : To confirm the presence of acetamide C=O (~1650 cm⁻¹) and thiadiazole C-N stretches (~1500 cm⁻¹).
- NMR Spectroscopy : ¹H NMR identifies acetamide protons (~2.1 ppm for CH₃) and thiadiazole NH₂ protons (~5.3 ppm). ¹³C NMR verifies carbonyl (~170 ppm) and heterocyclic carbons.
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (exact mass: ~175.03 g/mol).
- Elemental Analysis : Validates C, H, N, S content within ±0.4% deviation .
Q. How does the acetamide substituent influence the compound’s reactivity and potential biological interactions?
- Answer : The acetamide group enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets (e.g., enzymes or DNA). Its electron-withdrawing nature may stabilize the thiadiazole ring, affecting electrophilic substitution patterns. Comparative studies on analogs suggest acetamide derivatives exhibit improved pharmacokinetic profiles over alkyl-substituted counterparts .
Advanced Research Questions
Q. How can conflicting spectroscopic or crystallographic data be resolved during structural characterization?
- Answer : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Temperature-Dependent NMR : To detect tautomeric equilibria.
- SHELX Refinement : For resolving ambiguous electron density maps in X-ray structures, particularly for NH₂ and acetamide groups .
- DFT Calculations : To compare theoretical and experimental NMR/IR spectra .
Q. What strategies enhance the biological activity of this compound through structural modifications?
- Answer : Structure-activity relationship (SAR) studies suggest:
- Thiadiazole Core Modifications : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at position 3 improves antimicrobial activity.
- Acetamide Side Chain : Replacing CH₃ with cyclopropyl or aromatic groups (e.g., thiophene) enhances cytotoxicity against cancer cell lines.
- Hybrid Derivatives : Conjugation with triazole or oxadiazole moieties increases selectivity for kinase inhibition .
Q. How can intermediates in multi-step syntheses be rigorously characterized to ensure fidelity to the target molecule?
- Answer : Intermediate tracking requires:
- Stepwise LC-MS/HPLC : To monitor reaction progress and isolate pure intermediates.
- X-ray Crystallography : For ambiguous structures (e.g., stereoisomers), SHELXD or SHELXE can resolve phase problems .
- Stability Studies : Assess intermediates under reflux or storage conditions to prevent degradation .
Q. What computational approaches predict physicochemical properties or binding modes of this compound?
- Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., β-lactamases or topoisomerases).
- QSAR Models : Correlate substituent effects with logP, solubility, or IC₅₀ values.
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
